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Introduction

Isoniazid, or isonicotinic acid hydrazide (INH), stands as a cornerstone in the chemotherapy of
tuberculosis (TB). Its discovery in the mid-20th century transformed the prognosis for millions
afflicted with this devastating disease. This technical guide provides an in-depth exploration of
the discovery, historical development, and scientific underpinnings of isoniazid's action, tailored
for professionals in the fields of microbiology, pharmacology, and drug development.

Discovery and Historical Development

The journey of isoniazid from a laboratory curiosity to a frontline anti-tuberculosis drug is a
compelling narrative of serendipity, systematic investigation, and clinical collaboration.

Initial Synthesis and Forgotten Potential: Isonicotinic acid hydrazide was first synthesized in
1912 by Hans Meyer and Josef Mally at the German University in Prague as part of their
doctoral research.[1] However, its potent antimycobacterial properties remained undiscovered
for nearly four decades.

The Dawn of Anti-TB Chemotherapy: The landscape of tuberculosis treatment began to change
dramatically in the 1940s. The discovery of streptomycin in 1943 and para-aminosalicylic acid
(PAS) in 1944 marked the beginning of the antibiotic era for TB.[2] These early successes
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spurred further research into novel chemical entities with activity against Mycobacterium
tuberculosis.

Rediscovery and Simultaneous Breakthroughs: The anti-tuberculous activity of isoniazid was
independently and almost simultaneously discovered in the early 1950s by research teams at
three pharmaceutical companies: Hoffmann-La Roche, Squibb, and Bayer.[1] This flurry of
activity was partly inspired by the observation that nicotinamide, a structurally related
compound, exhibited weak anti-TB activity.[3] The research was also a continuation of work on
thiosemicarbazones, a class of compounds investigated by Gerhard Domagk, the discoverer of
sulfonamides.[1]

Pivotal Clinical Trials: The true potential of isoniazid was unveiled in early clinical trials. Notably,
the trials conducted in 1951-1952 by Drs. Edward Robitzek and Irving Selikoff at Sea View
Hospital in Staten Island, New York, demonstrated remarkable clinical improvements in patients
with advanced, seemingly hopeless cases of tuberculosis.[4] Concurrently, the British Medical
Research Council (MRC) initiated a large-scale, controlled clinical trial that systematically
evaluated the efficacy and safety of isoniazid, both alone and in combination with streptomycin.
[3][5] These trials firmly established isoniazid's potent bactericidal activity and its role in
combination therapy to prevent the emergence of drug resistance.[6]

The introduction of isoniazid, followed by rifampicin in the 1960s, revolutionized TB treatment,
leading to the development of highly effective short-course chemotherapy regimens that remain
the standard of care today.[2]

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its
therapeutic effect.[7] The elucidation of its mechanism of action has been a significant area of
research, revealing a unique pathway that is highly specific to mycobacteria.

Activation by KatG: The activation of isoniazid is catalyzed by the mycobacterial catalase-
peroxidase enzyme, KatG.[5][7] Mutations in the katG gene are a primary mechanism of
isoniazid resistance.[7] KatG converts isoniazid into a reactive isonicotinoyl radical.[8]

Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to
nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[3] This adduct
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then targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[5][7] InhAis a
crucial enzyme in the fatty acid synthase Il (FAS-II) system, which is responsible for the
synthesis of mycolic acids.[5] Mycolic acids are long, branched-chain fatty acids that are unique
and essential components of the mycobacterial cell wall, providing a robust and impermeable
barrier.

By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell
wall integrity and ultimately, bacterial cell death.[5] This targeted action explains the potent
bactericidal effect of isoniazid against actively dividing mycobacteria.[7]

Signaling Pathway of Isoniazid Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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